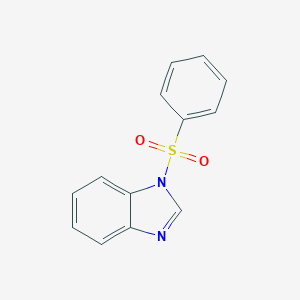

1-(phenylsulfonyl)-1H-benzimidazole

Overview

Description

“1-(phenylsulfonyl)-1H-benzimidazole” is a chemical compound that falls under the category of benzimidazoles . Benzimidazoles are a class of heterocyclic aromatic organic compounds. This particular compound has a phenylsulfonyl group attached to it, which can serve as a blocking and directing group in various organic syntheses .

Synthesis Analysis

A novel route for a SnCl2-promoted tandem reduction, ammonolysis, condensation, and deamination reaction which uses nitrile and 2-nitro-N-phenylbenzenesulfonamide/N-(2-nitrophenyl)benzenesulfonamide to synthesize derivatives of benzothiadiazine/1-(phenylsulfonyl)-1H-benzimidazole has been developed . The method features convenient operation and is a significant contribution to the field of organic synthesis.

Molecular Structure Analysis

The molecular formula of “this compound” is C9H8N2O2S . The compound has a molecular weight of 208.24 g/mol . The InChI (International Chemical Identifier) string of the compound is InChI=1S/C9H8N2O2S/c12-14(13,11-7-6-10-8-11)9-4-2-1-3-5-9/h1-8H . The Canonical SMILES (Simplified Molecular Input Line Entry System) string is C1=CC=C(C=C1)S(=O)(=O)N2C=CN=C2 .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 208.24 g/mol, a XLogP3-AA value of 1.2, and a topological polar surface area of 60.3 Ų . It has 0 hydrogen bond donors, 3 hydrogen bond acceptors, and 2 rotatable bonds . The compound has a complexity of 278 .

Scientific Research Applications

Synthesis of Heterocycles : 1-(Phenylsulfonyl)-1H-benzimidazole is used in the synthesis of various heterocyclic compounds. Darweesh et al. (2016) demonstrated its role in the efficient microwave-mediated synthesis of benzothiazole- and benzimidazole-based heterocycles, which are versatile building blocks for novel pyrazolo[1,5-a]pyrimidine and [1,2,4]-triazolo[1,5-a]pyramidine derivatives (Darweesh et al., 2016).

Antimicrobial Applications : Alsaedi et al. (2019) synthesized a series of pyrazolo[1,5-a]pyrimidine ring systems containing phenylsulfonyl moiety and evaluated their antimicrobial properties. Several derivatives showed activity exceeding that of reference drugs (Alsaedi et al., 2019).

Synthesis under Microwave Irradiation : Salem et al. (2015) used this compound derivatives for regioselective synthesis of fused heterocycles under microwave irradiation. The study provides insights into the cyclocondensation reactions and their regioselectivity, confirmed through ab initio quantum chemical calculations (Salem et al., 2015).

Aurora-A Kinase Inhibition and Anti-tumor Activity : Shaaban et al. (2011) developed a method for synthesizing pyrazolo[1,5-a]pyrimidines, triazolo[1,5-a]pyrimidines, and pyrimido[1,2-a]benzimidazoles incorporating phenylsulfonyl moiety, with evaluation as Aurora-A kinase inhibitors. Some synthesized compounds showed potent cytotoxic activity against HST116 colon tumor cell line (Shaaban et al., 2011).

Catalysis for Synthesis of Benzimidazoles : Ghorbani‐Vaghei et al. (2010) discussed the application of certain catalysts for the synthesis of 2-aryl-1-arylmethyl-1H-1,3-benzimidazoles and 1,5-benzodiazepines, providing new reagents for benzimidazole synthesis (Ghorbani‐Vaghei & Veisi, 2010).

Mechanism of Action

Target of Action

Similar compounds such as 1-(phenylsulfonyl)pyrrole have been used as building blocks in various organic syntheses

Biochemical Pathways

Biochemical pathways provide an overview of the chemical reactions of cells in various species and organs . The impact of 1-(phenylsulfonyl)-1H-benzimidazole on these pathways and their downstream effects would need to be determined through detailed biochemical studies.

Pharmacokinetics

A related compound, sam-760, was predominantly metabolized by cyp3a (approximately 85%) in liver microsomes and recombinant cytochrome p450 (p450) isozymes . The impact of these properties on the bioavailability of this compound would need to be evaluated in pharmacokinetic studies.

properties

IUPAC Name |

1-(benzenesulfonyl)benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O2S/c16-18(17,11-6-2-1-3-7-11)15-10-14-12-8-4-5-9-13(12)15/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWBJNDLUMQNTOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)N2C=NC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50351438 | |

| Record name | 1-(benzenesulfonyl)benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50351438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

15728-43-5 | |

| Record name | 1-(benzenesulfonyl)benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50351438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is a novel synthetic route for 1-(phenylsulfonyl)-1H-benzimidazole?

A1: A recent study describes a new method to synthesize this compound derivatives using a tin(II) chloride-promoted tandem reaction. [] This reaction involves the reduction, ammonolysis, condensation, and deamination of a nitrile and either 2-nitro-N-phenylbenzenesulfonamide or N-(2-nitrophenyl)benzenesulfonamide. This method is considered advantageous due to its operational simplicity, good functional group tolerance, and the use of readily available and inexpensive SnCl2/i-PrOH as the reagent. []

Q2: Are there any unintended products observed during the synthesis of this compound?

A2: Interestingly, an attempt to synthesize 2-(2-benzyloxy-3-methoxyphenyl)-1-(phenylsulfonyl)-1H-benzimidazole from benzimidazole and benzenesulfonyl chloride resulted in the unexpected formation of (R) and (S) 1-(2-benzyloxy-3-methoxyphenyl)-2,2,2-trichloroethyl benzenesulfonate. [] This novel chiral compound was isolated as a single crystal and characterized using various spectroscopic techniques, including FTIR, HRMS, X-ray crystallography, and NMR. [] The mechanism behind this unexpected reaction is still under investigation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{4-[(3-fluorobenzoyl)amino]-2-methylphenyl}-1-benzofuran-2-carboxamide](/img/structure/B239758.png)

![N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-chlorobenzamide](/img/structure/B239762.png)

![N-(2-methoxy-4-{[(4-methylphenoxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B239764.png)

![N-{4-[(3-methoxybenzoyl)amino]-2-methylphenyl}-2-furamide](/img/structure/B239766.png)

![N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]furan-2-carboxamide](/img/structure/B239767.png)

![N-[2-(4-ethoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-2-phenylacetamide](/img/structure/B239770.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1,3-benzodioxole-5-carboxamide](/img/structure/B239779.png)

![Methyl 4-cyano-5-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-3-methylthiophene-2-carboxylate](/img/structure/B239782.png)

![N-[4-chloro-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]furan-2-carboxamide](/img/structure/B239784.png)

![4-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B239787.png)

![2,5-dichloro-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B239788.png)